Adifyline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

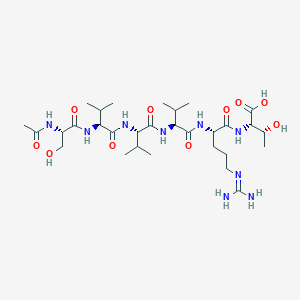

IUPAC Name |

(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxybutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H55N9O10/c1-13(2)20(26(45)35-18(10-9-11-33-30(31)32)24(43)39-23(16(7)41)29(48)49)37-28(47)22(15(5)6)38-27(46)21(14(3)4)36-25(44)19(12-40)34-17(8)42/h13-16,18-23,40-41H,9-12H2,1-8H3,(H,34,42)(H,35,45)(H,36,44)(H,37,47)(H,38,46)(H,39,43)(H,48,49)(H4,31,32,33)/t16-,18+,19+,20+,21+,22+,23+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BETZBTCJWHBFIG-JAAOUQFMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(CO)NC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@@H](C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)NC(=O)C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H55N9O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

701.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1400634-44-7 | |

| Record name | Acetyl-hexapeptide-38 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1400634447 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

An In-depth Technical Guide to Acetyl Hexapeptide-38 and its Role in Adipocyte Differentiation Pathways

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Acetyl Hexapeptide-38, a synthetic peptide known for its volume-enhancing effects on adipose tissue. The document delves into the molecular mechanisms of Acetyl Hexapeptide-38, with a particular focus on its interaction with key adipocyte differentiation pathways. Detailed experimental protocols for assessing its efficacy, quantitative data from relevant studies, and visual representations of the involved signaling cascades are presented to facilitate further research and development in the fields of dermatology, cosmetology, and regenerative medicine.

Introduction

Acetyl Hexapeptide-38 is a synthetically derived peptide that has garnered significant interest for its ability to promote localized volume enhancement.[1] Its primary mechanism of action involves the stimulation of adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes.[1] This guide will explore the core scientific principles underlying the function of Acetyl Hexapeptide-38, providing a technical resource for professionals engaged in related research.

Mechanism of Action: The PGC-1α Pathway

The principal molecular target of Acetyl Hexapeptide-38 is the Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2] PGC-1α is a transcriptional coactivator that plays a pivotal role in regulating cellular energy metabolism and is a key upstream regulator of adipogenesis.

Acetyl Hexapeptide-38 upregulates the expression of PGC-1α, which in turn co-activates the master regulator of adipogenesis, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ).[3] This co-activation initiates a cascade of gene expression leading to the differentiation of preadipocytes into mature adipocytes. These mature adipocytes exhibit an increased capacity for lipid accumulation, resulting in an expansion of adipose tissue volume in the targeted area.[1]

Signaling Pathway Diagram

Caption: Acetyl Hexapeptide-38 signaling pathway.

Key Adipocyte Differentiation Pathways

Adipogenesis is a complex and tightly regulated process involving a multitude of signaling pathways. While Acetyl Hexapeptide-38 primarily acts on the PGC-1α/PPARγ axis, understanding the broader network of pathways provides a more complete picture of adipocyte differentiation.

-

Wnt/β-catenin Signaling: This pathway is a critical negative regulator of adipogenesis. Activation of Wnt signaling prevents the accumulation of β-catenin in the cytoplasm, which in turn inhibits the expression of pro-adipogenic transcription factors like PPARγ and C/EBPα.

-

Hedgehog Signaling: Activation of the Hedgehog signaling pathway has been shown to inhibit adipocyte differentiation.

-

Bone Morphogenetic Protein (BMP) Signaling: BMPs can have both pro- and anti-adipogenic effects depending on the specific BMP ligand and the cellular context. For instance, BMP4 is known to commit mesenchymal stem cells to the adipocyte lineage.

Overview of Adipocyte Differentiation Pathways

Caption: Key pathways in adipocyte differentiation.

Quantitative Data

The effects of Acetyl Hexapeptide-38 on PGC-1α expression and lipid accumulation have been quantified in various in vitro and in vivo studies.

Table 1: In Vitro Effects of Acetyl Hexapeptide-38 on Human Preadipocytes

| Concentration of Acetyl Hexapeptide-38 | Increase in PGC-1α mRNA Expression (%) | Increase in Lipid Accumulation (%) |

| 0.1 mg/mL | 25.6%[4] | 27.9%[4] |

| 0.5 mg/mL | 61.1%[2][4] | 32.4%[4][5] |

Table 2: In Vivo Effects of Acetyl Hexapeptide-38

| Application Area | Treatment Duration | Observed Volumetric Increase |

| Cheek | 14 days | 11.9%[4] |

| Breast | 56 days | 30-fold increase compared to placebo[4][5] |

Experimental Protocols

The following protocols are provided as a reference for researchers investigating the effects of Acetyl Hexapeptide-38 on adipocyte differentiation.

In Vitro Adipocyte Differentiation of Human Preadipocytes

This protocol describes the induction of differentiation in cultured human preadipocytes.

Materials:

-

Human preadipocytes

-

Preadipocyte growth medium

-

Adipocyte differentiation medium (containing insulin, dexamethasone, IBMX, and a PPARγ agonist)

-

Adipocyte maintenance medium (containing insulin)

-

Phosphate-buffered saline (PBS)

-

Cell culture flasks or plates

-

Incubator (37°C, 5% CO₂)

Procedure:

-

Culture human preadipocytes in preadipocyte growth medium until they reach confluence.

-

Two days post-confluence, replace the growth medium with adipocyte differentiation medium.

-

Incubate for 3 days.

-

Replace the differentiation medium with adipocyte maintenance medium.

-

Refresh the maintenance medium every 2-3 days for a total of 14-21 days, or until mature adipocytes with visible lipid droplets are formed.

Experimental Workflow: In Vitro Adipocyte Differentiation

Caption: Workflow for in vitro adipocyte differentiation.

Quantification of Lipid Accumulation using Oil Red O Staining

This protocol details the staining of intracellular lipid droplets for visualization and quantification.

Materials:

-

Differentiated adipocytes in culture plates

-

PBS

-

10% Formalin

-

Oil Red O stock solution (0.5% in isopropanol)

-

Oil Red O working solution (60% Oil Red O stock solution, 40% distilled water)

-

60% Isopropanol

-

Distilled water

-

Microscope

Procedure:

-

Wash the differentiated adipocytes with PBS.

-

Fix the cells with 10% formalin for at least 1 hour.

-

Wash the cells with distilled water and then with 60% isopropanol.

-

Allow the cells to dry completely.

-

Add Oil Red O working solution and incubate for 10-15 minutes.

-

Wash the cells with distilled water until the water runs clear.

-

Visualize the stained lipid droplets under a microscope.

-

For quantification, elute the stain with 100% isopropanol and measure the absorbance at approximately 500 nm.

Gene Expression Analysis of PGC-1α by quantitative PCR (qPCR)

This protocol outlines the steps for measuring the relative expression of the PGC-1α gene.

Materials:

-

Differentiated adipocytes (treated and untreated)

-

RNA extraction kit

-

cDNA synthesis kit

-

qPCR master mix (SYBR Green or probe-based)

-

Primers for PGC-1α and a reference gene (e.g., GAPDH, ACTB)

-

qPCR instrument

Procedure:

-

RNA Extraction: Isolate total RNA from treated and untreated adipocytes using a commercial RNA extraction kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

-

qPCR:

-

Prepare the qPCR reaction mix containing the cDNA template, qPCR master mix, and specific primers for PGC-1α and the reference gene.

-

Perform the qPCR reaction using a standard thermal cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).

-

-

Data Analysis: Calculate the relative expression of PGC-1α using the ΔΔCt method, normalizing to the expression of the reference gene.

Protein Expression Analysis of PPARγ and C/EBPα by Western Blot

This protocol describes the detection and semi-quantification of key adipogenic transcription factors.

Materials:

-

Differentiated adipocytes (treated and untreated)

-

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies against PPARγ, C/EBPα, and a loading control (e.g., β-actin, GAPDH)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Protein Extraction: Lyse the adipocytes in lysis buffer and determine the protein concentration using a BCA assay.

-

SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Antibody Incubation:

-

Incubate the membrane with primary antibodies against PPARγ, C/EBPα, and the loading control overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection: Wash the membrane with TBST and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities and normalize the expression of PPARγ and C/EBPα to the loading control.

Conclusion

Acetyl Hexapeptide-38 presents a targeted approach to enhancing adipose tissue volume through the upregulation of the PGC-1α signaling pathway. The data and protocols presented in this guide offer a robust framework for researchers and drug development professionals to further investigate and harness the potential of this peptide in various applications. A thorough understanding of its mechanism of action and the broader context of adipocyte differentiation is crucial for the development of safe and effective therapies.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on the In Vitro Effects of Adifyline™ on Human Preadipocyte Cell Lines

This technical guide provides a comprehensive overview of the in vitro effects of this compound™ (Acetyl Hexapeptide-38) on human preadipocyte cell lines. The document details the molecular mechanism of action, presents quantitative data from key experiments, and outlines the experimental protocols used to generate these findings.

Introduction: this compound™ (Acetyl Hexapeptide-38)

This compound™, with the INCI name Acetyl Hexapeptide-38, is a synthetic hexapeptide designed to modulate adipose tissue volume in specific areas.[1][2][3][4] Its primary mechanism of action revolves around the stimulation of adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes.[2][4][5] This is achieved by upregulating the expression of Peroxisome proliferator-activated receptor Gamma Coactivator 1α (PGC-1α), a key transcriptional coactivator in adipocyte differentiation.[3][6][7][8]

Core Mechanism of Action: The PGC-1α Pathway

The differentiation of preadipocytes into mature adipocytes is a complex process regulated by a cascade of transcription factors.[2] this compound™ intervenes at a critical point in this process by increasing the expression of PGC-1α.[6][7][8]

PGC-1α acts as a transcriptional coactivator, notably interacting with the Peroxisome Proliferator-Activated Receptor γ (PPARγ), which is a master regulator of adipogenesis.[2][8][9] By enhancing PGC-1α levels, this compound™ potentiates the activity of PPARγ, leading to an increased rate of adipogenesis.[2][6][8] This enhanced differentiation results in a greater number of mature adipocytes capable of storing lipids, ultimately leading to increased lipid accumulation and a localized increase in adipose tissue volume.[2][3][4][6][7][8]

Quantitative Data Presentation

In vitro studies on human subcutaneous preadipocytes have quantified the effects of this compound™ on PGC-1α expression and subsequent lipid accumulation.

Table 1: Effect of this compound™ on PGC-1α mRNA Expression

| Treatment Group | This compound™ Concentration | Incubation Time | PGC-1α mRNA Expression Increase (vs. Differentiated Control) |

| Differentiated Control | 0 mg/mL | 10 Days | 0% |

| This compound™ | 0.1 mg/mL | 10 Days | 25.6%[7] |

| This compound™ | 0.5 mg/mL | 10 Days | 61.1%[7] |

Table 2: Effect of this compound™ on Intracellular Lipid Accumulation

| Treatment Group | This compound™ Concentration | Incubation Time | Lipid Accumulation Increase (vs. Differentiated Control) |

| Differentiated Control | 0 mg/mL | 10 Days | 0% |

| This compound™ | 0.1 mg/mL | 10 Days | 27.9%[2][7] |

| This compound™ | 0.5 mg/mL | 10 Days | 32.4%[2][7] |

Experimental Protocols

The following sections detail the methodologies employed in the in vitro evaluation of this compound™ on human preadipocyte cell lines.[7]

4.1 Cell Culture and Differentiation

-

Cell Line : Human subcutaneous preadipocytes were used for the experiments.[7]

-

Growth Phase : Cells were initially incubated for 24 hours in Preadipocyte Growth Medium (PGM™-2). This group also served as the non-treated, non-differentiated basal control.[7]

-

Differentiation Induction : To induce differentiation, the growth medium was replaced with Preadipocyte Differentiation Medium (PDM-2).[2][6][7][8] A set of cells cultured in PDM-2 without the active ingredient served as the non-treated, differentiated control.[7]

-

Treatment : this compound™ was added to the differentiation medium at final concentrations of 0.1 mg/mL and 0.5 mg/mL.[7]

-

Incubation : All cell cultures (controls and treated) were incubated for a period of 10 days at 37°C.[7]

4.2 Analysis of PGC-1α Expression

-

Cell Lysis : After the 10-day incubation period, the cells were lysed to release intracellular components.[2][6][8]

-

RNA Extraction : Total RNA was extracted from the cell lysates.[2][6][8]

-

Reverse Transcription : The extracted RNA was converted to complementary DNA (cDNA) through a reverse transcription reaction.[2][6][8]

-

Quantitative Real-Time PCR (qRT-PCR) : The resulting cDNA was analyzed by quantitative real-time PCR to measure the relative quantity of PGC-1α mRNA expression compared to the control groups.[2][6][7][8]

4.3 Quantification of Lipid Accumulation

-

Assay Principle : Following the 10-day differentiation and treatment period, the levels of intracellular lipid droplets were quantified.[6][8]

-

Methodology : The measurement was performed using a fluorescence-based method, which involves staining the intracellular lipid droplets with a fluorescent dye and measuring the signal intensity.[6][8]

Conclusion

The in vitro data robustly demonstrates that this compound™ (Acetyl Hexapeptide-38) effectively stimulates the differentiation of human preadipocytes. By significantly increasing the expression of PGC-1α, this compound™ enhances the adipogenesis rate, leading to a quantifiable increase in intracellular lipid accumulation. These findings underscore its targeted mechanism for increasing local adipose tissue volume.

References

- 1. specialchem.com [specialchem.com]

- 2. personalcaremagazine.com [personalcaremagazine.com]

- 3. This compound (1400634-44-7) for sale [vulcanchem.com]

- 4. This compound - peptide solution - Lubrizol-Beauty - Firming Agent [knowde.com]

- 5. This compound peptide solution - Lubrizol [lubrizol.com]

- 6. alfaspa.ua [alfaspa.ua]

- 7. myskinrecipes.com [myskinrecipes.com]

- 8. daltosur.com [daltosur.com]

- 9. Contribution of PGC-1α to Obesity- and Caloric Restriction-Related Physiological Changes in White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

Molecular Targets of Acetyl Hexapeptide-38 in Adipose Tissue: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Hexapeptide-38 is a synthetic peptide that has been identified as a modulator of adipose tissue volume. This technical guide delves into the molecular mechanisms underlying the action of Acetyl Hexapeptide-38, with a specific focus on its targets within adipose tissue. The primary mechanism involves the upregulation of Peroxisome proliferator-activated receptor Gamma Coactivator 1-alpha (PGC-1α), a key transcriptional coactivator in adipogenesis. This guide provides a comprehensive overview of the signaling pathway, quantitative data from in vitro studies, and detailed experimental protocols for the key assays used to elucidate the peptide's function. The information presented is intended to serve as a valuable resource for researchers and professionals in the fields of dermatology, cosmetology, and metabolic research.

Introduction

Subcutaneous adipose tissue plays a crucial role in maintaining skin structure and volume. With aging, a reduction in this tissue can lead to visible signs such as sagging and loss of facial contours. Acetyl Hexapeptide-38, a synthetically derived peptide, has emerged as a targeted ingredient aimed at increasing local adipose tissue volume.[1][2][3] This is achieved by stimulating the process of adipogenesis, the differentiation of preadipocytes into mature, lipid-storing adipocytes.[2][3][4] Understanding the molecular targets of this peptide is essential for its application in cosmetic and therapeutic formulations.

Mechanism of Action: The PGC-1α Pathway

The principal molecular target of Acetyl Hexapeptide-38 in adipose tissue is the transcriptional coactivator PGC-1α.[1][2][3][4][5][6] This protein is a master regulator of mitochondrial biogenesis and plays a critical role in the differentiation of white adipose tissue.[5]

The proposed signaling cascade is as follows:

-

Stimulation of PGC-1α Expression: Acetyl Hexapeptide-38 upregulates the expression of PGC-1α in preadipocytes.[1][2][3][4][5]

-

Coactivation of PPARγ: PGC-1α then acts as a coactivator for the Peroxisome Proliferator-Activated Receptor-γ (PPARγ), a nuclear receptor that is a master regulator of adipogenesis.[5]

-

Induction of Adipogenic Genes: The PGC-1α/PPARγ complex initiates the transcription of a suite of genes responsible for adipocyte differentiation and lipid metabolism.

-

Enhanced Adipogenesis and Lipid Accumulation: This cascade results in an increased rate of preadipocyte differentiation into mature adipocytes and enhances their capacity for lipid storage, leading to an increase in adipose tissue volume.[1][2][3][4][5]

References

Acetyl Hexapeptide-38: A Technical Guide to its Adipogenic Stimulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Hexapeptide-38 is a synthetic peptide that has garnered significant interest for its ability to stimulate adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes. This targeted action on fat tissue development has positioned it as a key ingredient in cosmetic formulations aimed at local volume enhancement. This technical guide provides an in-depth analysis of the molecular mechanisms, experimental validation, and key signaling pathways associated with the adipogenic effects of Acetyl Hexapeptide-38. The information presented herein is intended to serve as a comprehensive resource for researchers and professionals in the fields of dermatology, pharmacology, and drug development.

Introduction

The loss of subcutaneous adipose tissue is a hallmark of aging, leading to reduced skin volume, sagging, and the appearance of wrinkles. Acetyl Hexapeptide-38, also known by the trade name Adifyline™, is a hexapeptide designed to counteract this process by promoting localized fat accumulation.[1] It works by stimulating the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α), a key regulator of adipogenesis.[1][2] This guide will delve into the scientific evidence supporting the adipogenic properties of Acetyl Hexapeptide-38, providing detailed experimental protocols and visualizing the underlying signaling pathways.

Mechanism of Action: Stimulation of PGC-1α

The primary mechanism by which Acetyl Hexapeptide-38 exerts its adipogenic effect is through the upregulation of PGC-1α expression.[1][2] PGC-1α is a transcriptional coactivator that plays a crucial role in mitochondrial biogenesis and the differentiation of preadipocytes into mature adipocytes.[3][4] By increasing the levels of PGC-1α, Acetyl Hexapeptide-38 enhances the entire adipogenic cascade, leading to a greater number of mature adipocytes and increased lipid storage capacity.[5][6]

Quantitative Data on the Efficacy of Acetyl Hexapeptide-38

Several in vitro studies have quantified the effects of Acetyl Hexapeptide-38 on key markers of adipogenesis. The following tables summarize the reported data, providing a clear overview of its efficacy at different concentrations.

Table 1: Effect of Acetyl Hexapeptide-38 on PGC-1α mRNA Expression

| Concentration of Acetyl Hexapeptide-38 | Incubation Time | Cell Type | Percentage Increase in PGC-1α Expression (vs. Control) |

| 0.1 mg/mL | 10 days | Human Preadipocytes | 25.6%[5] |

| 0.5 mg/mL | 10 days | Human Preadipocytes | 61.1%[5][7][8] |

Table 2: Effect of Acetyl Hexapeptide-38 on Lipid Accumulation

| Concentration of Acetyl Hexapeptide-38 | Incubation Time | Cell Type | Percentage Increase in Lipid Accumulation (vs. Control) |

| 0.1 mg/mL | 10 days | Human Preadipocytes | 27.9%[5] |

| 0.5 mg/mL | 10 days | Human Preadipocytes | 32.4%[5][7] |

Detailed Experimental Protocols

To facilitate the replication and further investigation of the adipogenic effects of Acetyl Hexapeptide-38, this section provides detailed methodologies for the key experiments cited.

Preadipocyte Culture and Differentiation

The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely used model for studying adipogenesis in vitro.[5][7][8]

Materials:

-

3T3-L1 preadipocytes

-

Dulbecco's Modified Eagle's Medium (DMEM) with high glucose

-

Fetal Bovine Serum (FBS)

-

Calf Serum (CS)

-

Penicillin-Streptomycin solution

-

3-isobutyl-1-methylxanthine (IBMX)

-

Dexamethasone

-

Insulin

-

Acetyl Hexapeptide-38

Protocol:

-

Preadipocyte Proliferation: Culture 3T3-L1 preadipocytes in DMEM supplemented with 10% Calf Serum and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere of 5% CO2. Passage the cells before they reach confluence.

-

Induction of Differentiation (Day 0): Two days after the cells have reached confluence, replace the proliferation medium with a differentiation medium (MDI) consisting of DMEM with 10% FBS, 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin. At this stage, the experimental groups are treated with the desired concentrations of Acetyl Hexapeptide-38 (e.g., 0.1 mg/mL and 0.5 mg/mL), while the control group receives the vehicle.

-

Maturation Phase (Day 2 onwards): After 48 hours, replace the MDI medium with a maturation medium consisting of DMEM with 10% FBS and 10 µg/mL Insulin.

-

Maintenance Phase (Day 4 onwards): After another 48 hours, switch to a maintenance medium of DMEM with 10% FBS. Replenish the maintenance medium every two days until the cells are fully differentiated (typically 8-10 days post-induction), characterized by the accumulation of lipid droplets.

Caption: Experimental workflow for in vitro adipogenesis assay.

Quantification of PGC-1α Gene Expression by qRT-PCR

Quantitative Real-Time Polymerase Chain Reaction (qRT-PCR) is used to measure the relative changes in the mRNA expression of the PGC-1α gene.

Materials:

-

RNA extraction kit

-

cDNA synthesis kit

-

SYBR Green or TaqMan master mix

-

Primers for PGC-1α and a reference gene (e.g., GAPDH or β-actin)

-

qRT-PCR instrument

Protocol:

-

RNA Extraction: At the end of the differentiation period, harvest the cells and extract total RNA using a commercially available kit according to the manufacturer's instructions.

-

cDNA Synthesis: Reverse transcribe the extracted RNA into complementary DNA (cDNA) using a cDNA synthesis kit.

-

qRT-PCR: Perform the qRT-PCR reaction using the synthesized cDNA, SYBR Green or TaqMan master mix, and specific primers for PGC-1α and the chosen reference gene. The reaction is typically run for 40 cycles.

-

Data Analysis: Analyze the results using the comparative Ct (2-ΔΔCt) method to determine the fold change in PGC-1α expression in the Acetyl Hexapeptide-38 treated groups relative to the untreated control group, normalized to the expression of the reference gene.[9]

Assessment of Lipid Accumulation using AdipoRed™ Assay

The AdipoRed™ assay is a fluorescence-based method for the quantification of intracellular lipid accumulation.

Materials:

-

AdipoRed™ Assay Reagent

-

Phosphate-Buffered Saline (PBS)

-

Fluorescence microplate reader

Protocol:

-

Cell Preparation: At the end of the differentiation period, carefully remove the culture medium from the wells.

-

Washing: Gently wash the cells with PBS.

-

Staining: Add the AdipoRed™ reagent, diluted in PBS according to the manufacturer's protocol, to each well and incubate for 10-15 minutes at room temperature, protected from light.[1][10]

-

Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader with an excitation wavelength of 485 nm and an emission wavelength of 572 nm.[1] The fluorescence intensity is directly proportional to the amount of accumulated intracellular lipids.

Signaling Pathways in Acetyl Hexapeptide-38-Stimulated Adipogenesis

The adipogenic effect of Acetyl Hexapeptide-38 is mediated through the activation of a complex signaling network that governs adipocyte differentiation. The following diagrams illustrate the key pathways involved.

Caption: Proposed signaling cascade of Acetyl Hexapeptide-38.

The differentiation cocktail used in the in vitro assays initiates a broader signaling cascade that creates a permissive environment for adipogenesis, which is then enhanced by Acetyl Hexapeptide-38.

Caption: Key signaling pathways involved in adipocyte differentiation.

Conclusion

Acetyl Hexapeptide-38 demonstrates a clear and quantifiable ability to stimulate adipogenesis in vitro. Its mechanism of action, centered on the upregulation of PGC-1α, provides a targeted approach to increasing local fat tissue volume. The detailed experimental protocols and signaling pathway diagrams presented in this guide offer a solid foundation for researchers and drug development professionals to further explore the potential of this peptide in both cosmetic and therapeutic applications. Future research could focus on elucidating the specific cell surface receptor for Acetyl Hexapeptide-38 and exploring its efficacy and safety in more complex in vivo models.

References

- 1. Development of a three-dimensional adipose tissue model for studying embryonic exposures to obesogenic chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Detailed Guide to 3T3-L1 Adipogenic Differentiation [procellsystem.com]

- 3. researchgate.net [researchgate.net]

- 4. Contribution of PGC-1α to Obesity- and Caloric Restriction-Related Physiological Changes in White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 3T3-L1 differentiation into adipocyte cells protocol | Abcam [abcam.com]

- 6. Acetyl Hexapeptide-38 | this compound® | Cosmetic Ingredients Guide [ci.guide]

- 7. Protocol for effective differentiation of 3T3-L1 cells to adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3T3-L1 Differentiation Protocol [macdougald.lab.medicine.umich.edu]

- 9. Exercise and adrenaline increase PGC-1α mRNA expression in rat adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 10. takara.co.kr [takara.co.kr]

Initial studies on Adifyline and lipid accumulation in vitro

An In-depth Technical Guide to Initial In Vitro Studies on Adifyline and Lipid Accumulation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the initial in vitro studies investigating the effects of this compound (Acetyl Hexapeptide-38) on lipid accumulation in adipocytes. It details the quantitative outcomes, experimental procedures, and the underlying signaling pathway, offering a foundational resource for professionals in the fields of dermatology, cosmetic science, and metabolic research.

Quantitative Data Summary

In vitro studies on human subcutaneous preadipocytes have quantified the effects of this compound on both gene expression and lipid storage. The results consistently demonstrate a dose-dependent increase in key markers of adipogenesis.[1][2][3][4]

| Parameter Measured | This compound Concentration | Result vs. Control (Untreated Differentiated Cells) |

| PGC-1α mRNA Expression | 0.1 mg/mL | ▲ 25.6% Increase[2][3] |

| 0.5 mg/mL | ▲ 61.1% Increase[1][2][5][6] | |

| Lipid Accumulation | 0.1 mg/mL | ▲ 27.9% Increase[1][3][4] |

| 0.5 mg/mL | ▲ 32.4% Increase[1][2][3][4] |

Core Signaling Pathway

This compound's mechanism of action centers on the upregulation of the transcriptional coactivator PGC-1α (Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha).[1][5][6] This coactivator plays a pivotal role in adipogenesis by interacting with the nuclear receptor PPARγ (Peroxisome Proliferator-Activated Receptor gamma).[1][2][3] The activation of PPARγ by PGC-1α stimulates the expression of genes crucial for the differentiation of preadipocytes into mature, lipid-storing adipocytes.[3] This enhanced adipogenesis leads directly to a greater accumulation of lipids within the cells, resulting in localized volume increase.[1][2][5][6]

References

Adifyline®: A Technical Guide to Subcutaneous Adipose Tissue Expansion

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of Adifyline® (Acetyl Hexapeptide-38), focusing on its mechanism of action in promoting subcutaneous adipose tissue expansion. It is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this peptide's effects on adipogenesis and lipid accumulation.

Core Mechanism of Action: PGC-1α Activation

This compound®, an acetylated hexapeptide, has been identified as a potent modulator of adipogenesis.[1] Its primary mechanism of action involves the stimulation of Peroxisome Proliferator-Activated Receptor-Gamma Coactivator 1-alpha (PGC-1α) expression.[2][3] PGC-1α is a transcriptional coactivator that plays a crucial role in regulating the differentiation of preadipocytes into mature, lipid-storing adipocytes.[1] By interacting with the Peroxisome Proliferator-Activated Receptor gamma (PPARγ), PGC-1α enhances the transcription of genes essential for adipocyte differentiation and lipid accumulation.[1][4] This targeted action on PGC-1α leads to an increase in the rate of adipogenesis and subsequent lipid storage within the subcutaneous adipose tissue, resulting in localized volume enhancement.[2][3]

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies on this compound®, demonstrating its efficacy in promoting adipogenesis and increasing tissue volume.

Table 1: In Vitro Efficacy of this compound®

| Parameter | Concentration | Effect | Percent Change vs. Control |

| PGC-1α mRNA Expression | 0.1 mg/mL | Increase | 25.6%[4] |

| 0.5 mg/mL | Increase | 61.1%[4][5] | |

| Lipid Accumulation | 0.1 mg/mL | Increase | 27.9%[4][5] |

| 0.5 mg/mL | Increase | 32.4%[4][5] |

Table 2: In Vivo Efficacy of this compound®

| Study Area | Product Concentration | Duration | Measurement Technique | Key Finding |

| Cheeks | 2% this compound® Solution | 14 days | Fringe Projection (3D) | 11.9% to 12% increase in cheek volume.[2][4][5] |

| Breasts | 2% this compound® Solution | 56 days | Fast Optical In vivo Topometry Technique (FOITS) | 30-fold greater increase in breast volume compared to placebo.[1][2] |

Experimental Protocols

This section details the methodologies employed in the key in vitro and in vivo studies cited.

In Vitro Studies

3.1.1. Effect on PGC-1α Expression

-

Cell Line: Human subcutaneous preadipocytes.[4]

-

Culture Conditions: Cells were initially incubated in Preadipocyte Growth Medium (PGM™-2).[4]

-

Differentiation Induction: Differentiation was induced by switching to Preadipocyte Differentiation Medium (PDM-2) and incubating for 10 days.[2][4]

-

Treatment: this compound® was added to the differentiation medium at concentrations of 0.1 mg/mL and 0.5 mg/mL.[4] Non-treated differentiated cells served as a control.[4]

-

Analysis: After the 10-day incubation period, total RNA was extracted from the cells.[2][3] Reverse transcription was performed to synthesize cDNA, which was then analyzed by quantitative real-time polymerase chain reaction (qRT-PCR) to measure the relative quantity of PGC-1α mRNA.[2][3]

3.1.2. Effect on Lipid Accumulation

-

Cell Line: Human subcutaneous preadipocytes.[2]

-

Differentiation and Treatment: The same protocol as for PGC-1α expression was followed, with this compound® added during the 10-day differentiation period.[2][4]

-

Analysis: Intracellular lipid droplet accumulation was measured.[2] One method involved using the AdipoRed™ reagent, a hydrophilic solution that becomes fluorescent in a hydrophobic environment, allowing for the quantification of triglycerides.[1]

In Vivo Studies

3.2.1. Facial Volume Increase (Cheeks)

-

Study Population: 22 female volunteers aged 50 to 60 years.[2][5]

-

Test Product: A cream containing 2% this compound® solution.[2][4]

-

Application Protocol: The cream was applied to the cheeks twice daily for 14 days.[2][4]

-

Measurement Technique: Cheek volume was analyzed using Fringe Projection, a 3D imaging technique that allows for the direct acquisition of the morphology of the studied area in mm³.[2][4] Measurements were taken at the beginning and end of the 14-day study.[4]

3.2.2. Breast Volume Increase

-

Study Population: 22 female volunteers aged 25 to 40 with a European bra cup size of 80-90.[3][4]

-

Test Product: A cream containing 2% this compound® solution and a placebo cream.[3][4]

-

Application Protocol: The cream with this compound® was applied to one breast, and the placebo cream to the other, twice daily for 56 days.[3][4]

-

Measurement Technique: Breast volume was measured at baseline and on days 14, 28, and 56 using the Fast Optical In vivo Topometry Technique (FOITS).[2][4]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the molecular signaling pathway of this compound® and the workflows of the key experiments.

Caption: this compound® Signaling Pathway for Adipose Tissue Expansion.

Caption: In Vitro Experimental Workflow for this compound® Efficacy Testing.

Caption: In Vivo Experimental Workflow for this compound® Efficacy Testing.

References

An In-depth Technical Guide to the Discovery and Characterization of Acetyl Hexapeptide-38

For Researchers, Scientists, and Drug Development Professionals

Abstract

Acetyl Hexapeptide-38 is a synthetic peptide that has garnered significant attention in the cosmetic and therapeutic fields for its targeted volume-enhancing effects. Discovered through combinatorial chemistry and subsequent screening, this peptide has been shown to modulate adipogenesis, the process of fat cell formation, leading to localized increases in adipose tissue volume. This technical guide provides a comprehensive overview of the discovery, characterization, and mechanism of action of Acetyl Hexapeptide-38. It includes a summary of key quantitative data, detailed experimental protocols for its evaluation, and visual representations of its signaling pathway and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and professionals involved in drug development and cosmetic science.

Discovery and Characterization

Acetyl Hexapeptide-38, also known by the trade name Adifyline™, is a synthetic peptide with the amino acid sequence Ac-Ser-Val-Val-Val-Arg-Thr-NH2.[1][2][3] Its discovery was the result of a large-scale screening of a combinatorial library containing millions of hexapeptides.[2][3] The screening process utilized a reporter gene assay designed to identify peptides capable of modulating the promoter activity of Peroxisome Proliferator-Activated Receptor-Gamma Coactivator-1 alpha (PGC-1α), a key regulator of adipogenesis.[3]

Physical and Chemical Properties:

| Property | Value |

| INCI Name | Acetyl Hexapeptide-38 |

| CAS Number | 1400634-44-7 |

| Molecular Formula | C30H56N10O9 |

| Molecular Weight | 700.83 g/mol |

| Sequence | Ac-Ser-Val-Val-Val-Arg-Thr-NH2 |

| Appearance | White to off-white solid |

| Purity | Typically >95% as determined by HPLC |

| Solubility | Water soluble |

Table 1: Physicochemical properties of Acetyl Hexapeptide-38.

Mechanism of Action: Stimulation of Adipogenesis

Acetyl Hexapeptide-38 exerts its biological effects by upregulating the expression of PGC-1α in preadipocytes.[4][5] PGC-1α is a transcriptional coactivator that plays a crucial role in energy metabolism and the differentiation of preadipocytes into mature, lipid-storing adipocytes. By increasing PGC-1α expression, Acetyl Hexapeptide-38 enhances the rate of adipogenesis and promotes the accumulation of lipids within adipocytes, leading to an increase in the volume of adipose tissue in targeted areas.[6][7]

Signaling Pathway

The proposed signaling pathway for Acetyl Hexapeptide-38 involves its interaction with cellular receptors that lead to the activation of transcription factors responsible for PGC-1α gene expression. This, in turn, co-activates PPARγ (Peroxisome Proliferator-Activated Receptor-Gamma), a master regulator of adipogenesis, ultimately leading to increased lipid storage and adipocyte hypertrophy.

Quantitative Data Summary

Several in vitro and in vivo studies have quantified the effects of Acetyl Hexapeptide-38 on adipogenesis and tissue volume. The following tables summarize the key findings.

In Vitro Studies

| Parameter | Concentration of Acetyl Hexapeptide-38 | Result | Reference |

| PGC-1α Expression | 0.5 mg/mL | 61.1% increase | [4][8] |

| Lipid Accumulation | 0.5 mg/mL | 32.4% increase | [4][8] |

Table 2: Summary of in vitro effects of Acetyl Hexapeptide-38 on human preadipocytes.

In Vivo Studies

| Study | Duration | Application | Measurement Technique | Result | Reference |

| Cheek Volume | 14 days | 2% Acetyl Hexapeptide-38 cream | Fringe Projection | Up to 11.9% volume increase | [9] |

| Breast Volume | 56 days | 2% Acetyl Hexapeptide-38 cream | FOITS | 30-fold greater volume increase vs. placebo | [9][10] |

Table 3: Summary of in vivo effects of Acetyl Hexapeptide-38 on tissue volume.

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize Acetyl Hexapeptide-38.

In Vitro Adipocyte Differentiation Assay

This protocol describes the induction of differentiation in human preadipocytes and treatment with Acetyl Hexapeptide-38.

Materials:

-

Human subcutaneous preadipocytes

-

Preadipocyte Growth Medium (PGM)

-

Preadipocyte Differentiation Medium (PDM)

-

Adipocyte Maintenance Medium (AMM)

-

Acetyl Hexapeptide-38

-

Multi-well culture plates

Protocol:

-

Seed human preadipocytes in multi-well plates and culture in PGM at 37°C and 5% CO2 until confluent.

-

To induce differentiation, replace PGM with PDM.

-

Treat cells with the desired concentrations of Acetyl Hexapeptide-38 (e.g., 0.1 mg/mL and 0.5 mg/mL) dissolved in PDM. A vehicle control (PDM without peptide) should be run in parallel.

-

After 3-4 days, replace the medium with AMM containing the respective concentrations of Acetyl Hexapeptide-38.

-

Maintain the cultures for a total of 10-14 days, changing the medium every 2-3 days.

-

At the end of the incubation period, proceed with analyses such as RT-qPCR for PGC-1α expression and AdipoRed assay for lipid accumulation.

Quantitative Real-Time PCR (RT-qPCR) for PGC-1α Expression

Protocol:

-

RNA Extraction: Isolate total RNA from the differentiated adipocytes using a suitable kit (e.g., RNeasy Mini Kit, Qiagen).

-

cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.

-

qPCR: Perform real-time PCR using a qPCR system with SYBR Green master mix.

-

Primers: Use validated primers for human PGC-1α and a reference gene (e.g., GAPDH, ACTB).

-

Cycling Conditions:

-

Initial denaturation: 95°C for 10 minutes.

-

40 cycles of:

-

Denaturation: 95°C for 15 seconds.

-

Annealing/Extension: 60°C for 1 minute.

-

-

-

-

Analysis: Calculate the relative expression of PGC-1α using the ΔΔCt method, normalizing to the reference gene and comparing the treated samples to the vehicle control.

AdipoRed Assay for Lipid Accumulation

Protocol:

-

After the differentiation period, carefully wash the cells with Dulbecco's Phosphate-Buffered Saline (DPBS).

-

Prepare the AdipoRed™ assay reagent according to the manufacturer's instructions (a 1:40 dilution in DPBS is common).

-

Add the diluted AdipoRed™ reagent to each well and incubate for 10-15 minutes at room temperature, protected from light.

-

Measure the fluorescence using a microplate reader with an excitation wavelength of approximately 485 nm and an emission wavelength of approximately 572 nm.

-

The fluorescence intensity is directly proportional to the amount of intracellular lipid accumulation.

In Vivo Facial and Breast Volume Measurement

General Protocol Outline:

-

Subject Recruitment: Recruit a panel of healthy female volunteers within a specified age range.

-

Product Application: Volunteers apply a cream containing 2% Acetyl Hexapeptide-38 to a designated area (e.g., one cheek or one breast) twice daily for the study duration (e.g., 14 or 56 days). A placebo cream is applied to the contralateral area.

-

Volume Measurement:

-

Fringe Projection: For facial volume, a fringe projection system is used. This involves projecting a series of structured light patterns (fringes) onto the face and capturing the deformed patterns with a camera. A 3D model of the face is reconstructed from these images, and volume changes are calculated over time.

-

Fast Optical In Vivo Topometry (FOITS): For breast volume, FOITS, a similar non-contact optical method, is employed to create a 3D reconstruction of the breast and measure changes in volume.

-

-

Data Analysis: Compare the volume changes in the treated area to the placebo-treated area and to the baseline measurements.

Applications and Future Directions

Acetyl Hexapeptide-38 has found significant application in cosmetic formulations aimed at enhancing volume in areas such as the cheeks, lips, and breasts. Its targeted mechanism of action offers a non-invasive alternative to more aggressive volume-enhancing procedures.

Future research may focus on:

-

Elucidating the precise cell surface receptor and downstream signaling pathways activated by Acetyl Hexapeptide-38.

-

Investigating its potential in regenerative medicine for soft tissue augmentation.

-

Optimizing delivery systems to enhance its penetration and efficacy.

-

Exploring its effects on different types of adipose tissue (e.g., brown vs. white).

Conclusion

Acetyl Hexapeptide-38 is a well-characterized peptide with a clear mechanism of action centered on the upregulation of PGC-1α and the subsequent stimulation of adipogenesis. The quantitative data from both in vitro and in vivo studies support its efficacy in increasing localized adipose tissue volume. The experimental protocols outlined in this guide provide a framework for the further investigation and validation of this and similar compounds. As the demand for effective and scientifically-backed cosmetic and therapeutic agents continues to grow, Acetyl Hexapeptide-38 stands out as a promising molecule with a range of potential applications.

References

- 1. Acetyl hexapeptide 38 | 1400634-44-7 [chemicalbook.com]

- 2. omizzur.com [omizzur.com]

- 3. Acetyl Hexapeptide-38 | this compound® | Cosmetic Ingredients Guide [ci.guide]

- 4. Development of a three-dimensional adipose tissue model for studying embryonic exposures to obesogenic chemicals - PMC [pmc.ncbi.nlm.nih.gov]

- 5. emulatebio.com [emulatebio.com]

- 6. researchgate.net [researchgate.net]

- 7. phase-3d.com [phase-3d.com]

- 8. [FOITS (fast optical in vivo topometry of human skin): new approaches to 3-D surface structures of human skin] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Adifyline™ Treatment in In Vitro Adipogenesis Assays

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adifyline™ (Acetyl Hexapeptide-38) is a synthetic peptide that has been shown to promote adipogenesis, the process of preadipocyte differentiation into mature, lipid-storing adipocytes. This property makes it a compound of interest for research in areas such as soft tissue augmentation, anti-aging, and metabolic studies. These application notes provide a detailed protocol for utilizing this compound™ to induce and assess adipogenesis in an in vitro cell culture model using human subcutaneous preadipocytes. The protocols cover cell culture and differentiation, quantification of lipid accumulation, and analysis of gene expression.

Mechanism of Action

This compound™ stimulates adipogenesis by increasing the expression of Peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2][3][4] PGC-1α is a transcriptional coactivator that plays a crucial role in regulating cellular energy metabolism. In the context of adipogenesis, PGC-1α coactivates Peroxisome Proliferator-Activated Receptor-gamma (PPARγ), a master regulator of fat cell differentiation.[3][4] The activation of the PGC-1α/PPARγ complex leads to the upregulation of a cascade of adipocyte-specific genes, resulting in increased lipid accumulation and the development of mature adipocytes.[1][2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound™ treatment on key markers of adipogenesis in human subcutaneous preadipocytes, as reported in in vitro studies.

Table 1: Effect of this compound™ on PGC-1α mRNA Expression

| This compound™ Concentration | Incubation Time | Percent Increase in PGC-1α mRNA Expression (vs. untreated differentiated cells) |

| 0.1 mg/mL | 10 days | 25.6%[1][5] |

| 0.5 mg/mL | 10 days | 61.1%[1][5] |

Table 2: Effect of this compound™ on Intracellular Lipid Accumulation

| This compound™ Concentration | Incubation Time | Percent Increase in Lipid Accumulation (vs. untreated differentiated cells) |

| 0.1 mg/mL | 10 days | 27.9%[3][5][6] |

| 0.5 mg/mL | 10 days | 32.4%[3][5][6] |

Experimental Protocols

Materials

-

Human subcutaneous preadipocytes

-

Preadipocyte Growth Medium (PGM)

-

Preadipocyte Differentiation Medium (PDM) - see composition below

-

Adipocyte Maintenance Medium (AMM) - see composition below

-

This compound™ (Acetyl Hexapeptide-38) solution

-

Phosphate-Buffered Saline (PBS), sterile

-

Reagents for RNA extraction (e.g., TRIzol)

-

cDNA synthesis kit

-

SYBR Green qPCR Master Mix

-

Primers for human PGC-1α and a housekeeping gene (e.g., GAPDH or β-actin)

-

AdipoRed™ Assay Reagent for lipid quantification

-

Multi-well cell culture plates (e.g., 96-well, 24-well, or 6-well)

-

Standard cell culture equipment (incubator, biosafety cabinet, centrifuge, etc.)

-

Fluorometric plate reader

Media Composition

-

Preadipocyte Growth Medium (PGM): Basal medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), and growth factors as recommended by the cell supplier.

-

Preadipocyte Differentiation Medium (PDM): A standard adipogenic cocktail can be used. A representative formulation includes:

-

Basal medium (e.g., DMEM/F-12)

-

10% FBS

-

0.5 mM 3-isobutyl-1-methylxanthine (IBMX)

-

1 µM Dexamethasone

-

10 µg/mL Insulin

-

-

Adipocyte Maintenance Medium (AMM):

-

Basal medium (e.g., DMEM/F-12)

-

10% FBS

-

10 µg/mL Insulin

-

Experimental Workflow Diagram

Experimental workflow for the in vitro adipogenesis assay with this compound™ treatment.

Protocol 1: Adipogenic Differentiation of Human Subcutaneous Preadipocytes with this compound™ Treatment

-

Cell Seeding: Seed human subcutaneous preadipocytes in a multi-well plate at a density that allows them to reach confluency. Culture the cells in Preadipocyte Growth Medium (PGM) in a humidified incubator at 37°C and 5% CO₂.

-

Growth to Confluency: Replace the PGM every 2-3 days until the cells are 100% confluent. It is recommended to allow the cells to remain at confluency for an additional 2 days before inducing differentiation.

-

Initiation of Differentiation (Day 0):

-

Prepare Preadipocyte Differentiation Medium (PDM).

-

Prepare PDM containing the desired concentrations of this compound™ (e.g., 0.1 mg/mL and 0.5 mg/mL).

-

Aspirate the PGM from the confluent preadipocytes.

-

Add the appropriate differentiation medium (PDM with or without this compound™) to the respective wells. Include a "no treatment" control (differentiated in PDM alone) and a "non-differentiated" control (maintained in PGM).

-

-

Adipogenic Maintenance (Day 3 onwards):

-

After 3 days of incubation in PDM, aspirate the medium.

-

Replace with Adipocyte Maintenance Medium (AMM) with or without the corresponding concentrations of this compound™.

-

Continue to replace the medium every 2-3 days until the end of the experiment (typically Day 10).

-

-

Assessment of Adipogenesis: On Day 10, the cells are ready for analysis of lipid accumulation and gene expression.

Protocol 2: Quantification of Intracellular Lipid Accumulation using AdipoRed™ Assay

-

Preparation: At the end of the differentiation period (Day 10), carefully aspirate the culture medium from all wells.

-

Washing: Gently wash the cells twice with 1x PBS, being careful not to disturb the cell monolayer.

-

Staining:

-

Dilute the AdipoRed™ Assay Reagent according to the manufacturer's instructions (e.g., 1:40 in PBS).

-

Add the diluted AdipoRed™ solution to each well.

-

Incubate the plate at room temperature for 15 minutes, protected from light.

-

-

Measurement:

-

Measure the fluorescence using a fluorometric plate reader with an excitation wavelength of ~485 nm and an emission wavelength of ~572 nm.

-

-

Data Analysis: The fluorescence intensity is directly proportional to the amount of intracellular lipid. Calculate the percentage increase in lipid accumulation in this compound™-treated cells compared to the untreated differentiated control cells.

Protocol 3: Analysis of PGC-1α Gene Expression by qRT-PCR

-

RNA Extraction:

-

At Day 10, wash the cells with PBS and lyse them directly in the culture wells using an appropriate lysis reagent (e.g., TRIzol).

-

Extract total RNA according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer.

-

-

cDNA Synthesis:

-

Reverse transcribe 1 µg of total RNA into cDNA using a cDNA synthesis kit according to the manufacturer's instructions.

-

-

Quantitative Real-Time PCR (qRT-PCR):

-

Prepare the qPCR reaction mix containing SYBR Green Master Mix, forward and reverse primers for human PGC-1α and a housekeeping gene, and the synthesized cDNA.

-

Primer Sequences:

-

Human PGC-1α (Total):

-

Human GAPDH (Housekeeping Gene):

-

Forward: 5'-GGTCTCCTCTGACTTCAACA-3'

-

Reverse: 5'-AGCCAAATTCGTTGTCATAC-3'

-

-

Human β-actin (Alternative Housekeeping Gene):

-

-

Perform the qPCR reaction using a real-time PCR system. A typical cycling protocol includes an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.

-

-

Data Analysis:

-

Calculate the relative expression of PGC-1α mRNA using the ΔΔCt method, normalizing to the expression of the chosen housekeeping gene.

-

Determine the fold change in PGC-1α expression in this compound™-treated cells compared to the untreated differentiated control cells.

-

Signaling Pathway Diagram

Signaling pathway of this compound™ in promoting adipogenesis.

Conclusion

The protocols outlined in these application notes provide a comprehensive framework for researchers to investigate the pro-adipogenic effects of this compound™ in an in vitro setting. By following these detailed methodologies, scientists can reliably quantify the impact of this compound™ on lipid accumulation and the expression of key adipogenic regulatory genes. This information is valuable for the development of new therapeutic and cosmetic applications targeting adipose tissue volume.

References

- 1. biocompare.com [biocompare.com]

- 2. Exercise- and Cold-Induced Human PGC-1α mRNA Isoform Specific Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Design and testing of beta-actin primers for RT-PCR that do not co-amplify processed pseudogenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. origene.com [origene.com]

- 5. e-crt.org [e-crt.org]

- 6. origene.com [origene.com]

- 7. cdn-links.lww.com [cdn-links.lww.com]

Application Notes: Quantitative RT-PCR Analysis of PGC-1α Expression after Adifyline™ Treatment

Audience: Researchers, scientists, and drug development professionals.

Introduction

Adifyline™ (Acetyl Hexapeptide-38) is a cosmetic peptide designed to increase local volume by enhancing adipogenesis, the process of forming mature fat cells (adipocytes) from preadipocytes.[1][2] The proposed mechanism of action involves the stimulation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][3] PGC-1α is a transcriptional coactivator that plays a crucial role in regulating cellular energy metabolism, mitochondrial biogenesis, and adipogenesis.[4][5] It interacts with and coactivates the peroxisome proliferator-activated receptor-gamma (PPARγ), a master regulator of adipocyte differentiation.[6][7][8] By upregulating PGC-1α, this compound™ is suggested to enhance the rate of adipogenesis, leading to greater lipid accumulation and volume growth in targeted areas.[1][3][4]

These application notes provide a detailed protocol for quantifying the in vitro effects of this compound™ on PGC-1α mRNA expression in human preadipocytes using quantitative reverse transcription-polymerase chain reaction (qRT-PCR).

Signaling Pathway of this compound™ in Adipogenesis

This compound™ is believed to initiate a signaling cascade that culminates in adipogenesis. The peptide stimulates the expression of PGC-1α, which then co-activates PPARγ.[6] The activated PPARγ, in conjunction with other transcription factors, binds to specific DNA regions to regulate the expression of genes involved in adipocyte differentiation and lipid metabolism.[6][9][10] This ultimately leads to the maturation of preadipocytes into lipid-storing adipocytes.

References

- 1. alfaspa.ua [alfaspa.ua]

- 2. specialchem.com [specialchem.com]

- 3. This compound - peptide solution - Lubrizol-Beauty - Firming Agent [knowde.com]

- 4. This compound (1400634-44-7) for sale [vulcanchem.com]

- 5. Contribution of PGC-1α to Obesity- and Caloric Restriction-Related Physiological Changes in White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myskinrecipes.com [myskinrecipes.com]

- 7. Adipogenesis and lipotoxicity: role of peroxisome proliferator-activated receptor γ (PPARγ) and PPARγcoactivator-1 (PGC1) | Public Health Nutrition | Cambridge Core [cambridge.org]

- 8. Deciphering the Roles of PPARγ in Adipocytes via Dynamic Change of Transcription Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

Adifyline™ (Acetyl Hexapeptide-38): Application Notes and Research Protocols

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Adifyline™ (Acetyl Hexapeptide-38), a hexapeptide designed to increase local adipose tissue volume. The information presented is intended to guide topical research and development applications, detailing its mechanism of action, effective dosages from clinical studies, and detailed protocols for key experimental validation.

Mechanism of Action

This compound™ is a synthetic hexapeptide (Ac-Ser-Val-Val-Val-Arg-Thr-OH) that enhances the volume of fatty tissue in specific areas, thereby improving facial contours and providing a more curved silhouette.[1][2][3] Its primary mechanism involves the stimulation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[1][2][3]

PGC-1α is a transcriptional coactivator that plays a crucial role in adipogenesis.[1][2][4] By upregulating the expression of PGC-1α, this compound™ enhances the rate of adipogenesis, the process by which preadipocytes differentiate into mature, lipid-storing adipocytes.[2][5][6] This leads to greater lipid accumulation within the cells, resulting in localized volume growth in the targeted application area, such as the cheeks or breasts.[1][2][3] The PGC-1α coactivator interacts with the Peroxisome Proliferator-Activated Receptor γ (PPARγ) to modulate the rate of adipogenesis.[1][2][3][4]

Quantitative Data Summary

The efficacy of this compound™ has been demonstrated in both in vitro and in vivo studies. The following tables summarize the key quantitative findings.

Table 1: Summary of In Vitro Efficacy Studies

| Parameter | Concentration | Effect | Percent Change vs. Control |

|---|---|---|---|

| PGC-1α mRNA Expression | 0.1 mg/mL | Increase | +25.6% |

| PGC-1α mRNA Expression | 0.5 mg/mL | Increase | +61.1%[1][2] |

| Lipid Accumulation | 0.1 mg/mL | Increase | +27.9%[1] |

| Lipid Accumulation | 0.5 mg/mL | Increase | +32.4%[1] |

Data derived from studies on human subcutaneous preadipocytes.[1][2]

Table 2: Summary of In Vivo Clinical Studies

| Study Target | Formulation | Application Protocol | Duration | Key Result |

|---|---|---|---|---|

| Facial Volume | Cream with 2% this compound™ Solution | Twice daily application to cheeks | 14 days | 12% increase in cheek volume[1][2] |

| Breast Volume | Cream with 2% this compound™ Solution | Twice daily application to one breast (placebo on the other) | 56 days | 30-fold improvement in volume vs. placebo[2][3] |

Facial volume study involved 22 female volunteers (50-60 years).[1][2] Breast volume study involved 22 female volunteers (25-40 years).[1][2][3]

Application Notes for Topical Formulations

-

Recommended Dosage : For topical research and cosmetic formulations, a concentration of 2% this compound™ solution is recommended.[2][3][7] The commercial solution contains 0.05% of the active Acetyl Hexapeptide-38 peptide.[2][3]

-

Solubility : this compound™ is soluble in water, ethanol, and glycols.[2]

-

Formulation : It can be incorporated into the aqueous phase of various cosmetic bases, including creams, lotions, and serums. It is suitable for facial redefining products, breast firming formulations, and any application where a localized volume-enhancing effect is desired.[2][6][8]

-

Storage : For long-term storage, a temperature of -20°C is recommended. Common storage should be between 2-8°C.[6]

-

Safety : this compound™ is not classified as hazardous and is generally considered safe for topical use in accordance with good industrial hygiene and safety practices.[9][10] It is not classified as a primary skin irritant.[9]

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to validate the efficacy of this compound™ in a research setting.

This protocol details the quantification of PGC-1α mRNA expression in human preadipocytes using quantitative reverse transcription PCR (qRT-PCR).

Objective : To quantify the change in PGC-1α mRNA expression in response to this compound™ treatment.

Materials :

-

Human subcutaneous preadipocytes

-

Preadipocyte Growth Medium

-

This compound™ (Acetyl Hexapeptide-38)

-

Control vehicle (e.g., sterile water or buffer used to dissolve this compound™)

-

Multi-well culture plates (e.g., 12-well plates)

-

RNA extraction kit

-

Reverse transcription kit

-

qPCR master mix and specific primers for PGC-1α and a housekeeping gene (e.g., GAPDH)

-

qPCR instrument

Methodology :

-

Cell Seeding : Seed human preadipocytes in a 12-well plate at a density that allows them to reach confluence. Culture them in Preadipocyte Growth Medium in a humidified incubator at 37°C and 5% CO₂.

-

Initiation of Differentiation : Once cells are confluent, replace the growth medium with Preadipocyte Differentiation Medium (PDM-2) to induce differentiation.[2][3]

-

Treatment : Concurrently with differentiation, treat the cells with this compound™ at final concentrations of 0.1 mg/mL and 0.5 mg/mL.[1] Include two control groups: non-treated non-differentiated cells and non-treated differentiated cells.

-

Incubation : Incubate the cells for 10 days, replacing the medium every 2-3 days with fresh differentiation medium containing the respective treatments.[3]

-

RNA Extraction : After the incubation period, lyse the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.

-

Reverse Transcription (RT) : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.[3]

-

Quantitative PCR (qPCR) : Perform qPCR using the synthesized cDNA, a suitable qPCR master mix, and primers specific for PGC-1α and the selected housekeeping gene.

-

Data Analysis : Calculate the relative expression of PGC-1α mRNA using the ΔΔCt method, normalizing to the housekeeping gene and comparing the treated groups to the non-treated differentiated cells control.

This protocol uses Oil Red O staining to visualize and quantify intracellular lipid droplet accumulation in differentiated adipocytes.

Objective : To measure the increase in intracellular lipid content in adipocytes following treatment with this compound™.

Materials :

-

Differentiated adipocytes (from Protocol 4.1)

-

Phosphate-Buffered Saline (PBS)

-

10% Formalin solution (for cell fixation)

-

Oil Red O staining solution

-

60% Isopropanol

-

Hematoxylin (for counterstaining, optional)

-

Microscope and imaging system

-

Plate reader (for quantification)

-

Dye Extraction Solution (100% Isopropanol)

Methodology :

-

Cell Culture and Treatment : Follow steps 1-4 from Protocol 4.1 to culture, differentiate, and treat human preadipocytes with this compound™ for 10 days.[3]

-

Cell Fixation : After 10 days, carefully remove the culture medium. Wash the cells once with PBS. Fix the cells by adding a 10% formalin solution and incubating for at least 1 hour at room temperature.[11]

-

Preparation for Staining : Remove the formalin and wash the cells twice with deionized water. Add 60% isopropanol and incubate for 5 minutes. Allow the wells to air dry completely.[11]

-

Oil Red O Staining : Add freshly prepared Oil Red O working solution to each well, ensuring the cell monolayer is completely covered. Incubate at room temperature for 20-30 minutes.[11]

-

Washing : Remove the staining solution and wash the cells 2-4 times with deionized water until the excess stain is removed.[11]

-

Qualitative Analysis (Microscopy) : At this stage, the lipid droplets within the cells will be stained bright red. Visualize and capture images using a microscope. A hematoxylin counterstain can be used to visualize the cell nuclei if desired.[12]

-

Quantitative Analysis (Dye Extraction) :

-

After the final water wash, allow the plate to dry completely.

-

Add 100% isopropanol (or a commercial dye extraction buffer) to each well to elute the Oil Red O stain from the lipid droplets.[13]

-

Incubate for 15-30 minutes with gentle shaking.

-

Transfer the colored eluate to a new 96-well plate and measure the absorbance at approximately 510 nm using a plate reader.[13]

-

-

Data Analysis : Compare the absorbance values from the this compound™-treated groups to the non-treated differentiated cell control to quantify the relative increase in lipid accumulation.

This protocol provides a framework for a clinical study to assess the volumizing effect of a topical formulation containing this compound™ on human skin, based on published clinical trials.[1][2][3]

Objective : To measure the change in facial or breast volume after consistent topical application of a formulation containing 2% this compound™ solution.

Materials & Equipment :

-

Test formulation: Cream containing 2% this compound™ solution.

-

Placebo formulation: Identical cream base without this compound™.

-

Standardized digital photography equipment.

-

3D surface morphology analysis equipment, such as Fringe Projection or Fast Optical In vivo Topometry Technique (FOITS).[1][2]

Methodology :

-

Volunteer Recruitment : Recruit a panel of volunteers matching the target demographic (e.g., for facial volume, 22 females aged 50-60).[1][2] Screen for inclusion/exclusion criteria (e.g., no other cosmetic procedures).

-

Baseline Measurement (T0) : Before starting treatment, conduct baseline measurements of the target area (e.g., cheek volume). Use a 3D imaging technique like Fringe Projection to obtain precise morphological data.[1]

-

Product Application : Provide volunteers with the test formulation. Instruct them to apply a standardized amount to the target area twice daily (morning and evening).[1][2][3] For studies requiring a control, a split-face or split-body design can be used, where the placebo is applied to the contralateral side.

-

Follow-up Measurements : Schedule follow-up visits at predetermined intervals (e.g., for a facial study, at 14 days; for a breast study, at 14, 28, and 56 days).[1][2][3]

-

Data Acquisition : At each follow-up visit, repeat the 3D imaging measurements under identical conditions as the baseline.

-

Data Analysis : Use the software associated with the 3D imaging system to calculate the change in volume (in mm³) between baseline and each follow-up point. Perform statistical analysis to determine the significance of the observed changes.

-

Tolerance and Self-Assessment : At each visit, assess skin tolerance through dermatological examination and collect subjective feedback from volunteers using questionnaires.

References

- 1. This compound (1400634-44-7) for sale [vulcanchem.com]

- 2. alfaspa.ua [alfaspa.ua]

- 3. daltosur.com [daltosur.com]

- 4. personalcaremagazine.com [personalcaremagazine.com]

- 5. nbinno.com [nbinno.com]

- 6. mobelbiochem.com [mobelbiochem.com]

- 7. This compound peptide solution - Lubrizol [lubrizol.com]

- 8. lotioncrafter.com [lotioncrafter.com]

- 9. scribd.com [scribd.com]

- 10. biohope.com.cn [biohope.com.cn]

- 11. ixcellsbiotech.com [ixcellsbiotech.com]

- 12. coriell.org [coriell.org]

- 13. Quantitative assessment of adipocyte differentiation in cell culture - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Evaluating Adifyline™ Efficacy in 3D Adipose Tissue Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adifyline™ is a hexapeptide (Acetyl Hexapeptide-38) designed to increase local adipose tissue volume, offering a non-invasive solution for aesthetic concerns related to volume loss.[1][2] Its mechanism of action involves the stimulation of the peroxisome proliferator-activated receptor-gamma coactivator 1-alpha (PGC-1α).[3] PGC-1α is a key transcriptional coactivator that, in conjunction with PPARγ, enhances the rate of adipogenesis, leading to increased lipid accumulation and volume expansion in the targeted areas.[4]

Traditional 2D cell culture models, while useful, often fall short of recapitulating the complex in vivo microenvironment of adipose tissue.[1] Three-dimensional (3D) tissue culture models, such as adipocyte spheroids, offer a more physiologically relevant platform for evaluating the efficacy of compounds like this compound™.[1] These models better mimic the cell-cell and cell-extracellular matrix interactions crucial for adipocyte differentiation and function.

These application notes provide detailed protocols for utilizing a 3D adipose spheroid model derived from human adipose-derived stem cells (hADSCs) to assess the efficacy of this compound™. The protocols cover spheroid formation, adipogenic differentiation, and key assays for quantifying the effects of this compound™ on PGC-1α expression and lipid accumulation.

Mechanism of Action: this compound™ Signaling Pathway

This compound™ exerts its effects by upregulating the expression of PGC-1α, which in turn promotes adipogenesis and lipid storage. The following diagram illustrates this signaling pathway.

Caption: this compound™ signaling pathway in preadipocytes.

Experimental Workflow

The following diagram outlines the experimental workflow for evaluating this compound™ efficacy in a 3D adipose spheroid model.

Caption: Experimental workflow for this compound™ efficacy testing.

Materials and Methods

Materials

-

Human Adipose-Derived Stem Cells (hADSCs)

-

ADSC Growth Medium

-

Adipogenic Differentiation Medium (ADM)

-

This compound™ (Lipotec)

-

Vehicle Control (formulation buffer for this compound™)

-

Ultra-low attachment 96-well plates

-

TRIzol™ Reagent or equivalent

-

RNA extraction kit

-

cDNA synthesis kit

-

RT-qPCR master mix and primers for PGC-1α and housekeeping genes

-

PGC-1α ELISA kit

-

BCA Protein Assay Kit

-

Formalin (10%)

-

Oil Red O staining solution

-

Isopropanol

-

Phosphate Buffered Saline (PBS)

-

Deionized water

Experimental Protocols

hADSC Spheroid Formation and Adipogenic Differentiation

This protocol describes the formation of hADSC spheroids and their subsequent differentiation into mature adipocytes.

-

Cell Seeding: Culture hADSCs in ADSC Growth Medium. Once confluent, detach cells and resuspend to a concentration of 2.5 x 10^4 cells/mL. Seed 200 µL of the cell suspension (5,000 cells) into each well of an ultra-low attachment 96-well plate.

-

Spheroid Formation: Centrifuge the plate at 150 x g for 5 minutes to facilitate cell aggregation at the bottom of the wells. Incubate at 37°C and 5% CO2. Spheroids should form within 24-48 hours.

-

Adipogenic Induction: After 48 hours, carefully aspirate half of the medium (100 µL) from each well and replace it with 100 µL of Adipogenic Differentiation Medium (ADM).

-

Differentiation Maintenance: Repeat the half-medium change with fresh ADM every 2-3 days for a total of 14-21 days. Lipid droplet accumulation should be visible under a microscope after 7-10 days.

This compound™ Treatment

-

Preparation of Treatment Media: Prepare fresh ADM containing the desired concentrations of this compound™ (e.g., 0.1 mg/mL and 0.5 mg/mL) and a vehicle control. This compound™ is soluble in water, ethanol, and glycols.[1]

-

Treatment: On day 7 of differentiation, begin the treatment regimen. During each half-medium change, replace the aspirated medium with the prepared treatment or vehicle control media. Continue for the remainder of the differentiation period (7-14 days).

Quantification of PGC-1α Expression by RT-qPCR

-

Spheroid Lysis and RNA Extraction: At the end of the treatment period, collect the spheroids from each well. Wash twice with cold PBS. Lyse the spheroids using TRIzol™ reagent or a similar lysis buffer, ensuring complete dissociation of the 3D structure by pipetting or gentle vortexing. Proceed with RNA extraction according to the manufacturer's protocol of your chosen kit.

-

cDNA Synthesis: Synthesize cDNA from the extracted RNA using a suitable cDNA synthesis kit.

-

RT-qPCR: Perform RT-qPCR using primers specific for human PGC-1α and a stable housekeeping gene (e.g., GAPDH, ACTB). A sample reaction setup and cycling conditions are provided below.

-

Reaction Mix:

-

cDNA: 1-2 µL

-

Forward Primer (10 µM): 0.5 µL

-

Reverse Primer (10 µM): 0.5 µL

-

SYBR Green Master Mix (2x): 10 µL

-

Nuclease-free water: to 20 µL

-

-

Cycling Conditions:

-

Initial Denaturation: 95°C for 10 min

-